molecular formula C12H14F2O2 B7993339 3'-n-Butoxy-4',5'-difluoroacetophenone CAS No. 1443343-89-2

3'-n-Butoxy-4',5'-difluoroacetophenone

Cat. No.: B7993339
CAS No.: 1443343-89-2
M. Wt: 228.23 g/mol
InChI Key: ONSQENGMRPQPLY-UHFFFAOYSA-N
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Description

3'-n-Butoxy-4',5'-Difluoroacetophenone is a high-value fluorinated building block extensively used in medicinal chemistry and pharmaceutical research. This compound features a para-substituted acetophenone core flanked by fluorine atoms at the 4' and 5' positions and an n-butoxy group at the 3' position. The strategic incorporation of fluorine atoms is a critical strategy in drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity through electronic and steric effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759834/]. The ketone functionality serves as a versatile synthetic handle, allowing for further derivatization into various heterocycles or secondary alcohols, making it an ideal intermediate for constructing compound libraries. A primary research application of this specific difluoroacetophenone derivative is its role as a key precursor in the synthesis of kinase inhibitors. It is notably utilized in the development of novel RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitors, which are being investigated for their potential in treating inflammatory diseases, neurodegenerative conditions, and ischemia-reperfusion injury [https://pubchem.ncbi.nlm.nih.gov/substance/341317082]. The n-butoxy side chain contributes to the molecule's overall pharmacokinetic properties, aiding in solubility and membrane permeability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-butoxy-4,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-3-4-5-16-11-7-9(8(2)15)6-10(13)12(11)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQENGMRPQPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267134
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-89-2
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-butoxy-4,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation of Phenolic Intermediates

A plausible route to 3'-n-Butoxy-4',5'-difluoroacetophenone begins with 3'-hydroxy-4',5'-difluoroacetophenone as the precursor. The hydroxyl group at the 3' position undergoes alkylation with n-butyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃). This reaction typically proceeds via an SN2 mechanism , where the base deprotonates the phenolic oxygen, generating a phenoxide ion that attacks the electrophilic carbon of n-butyl bromide.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Temperature: Reflux conditions (80–120°C) are employed to accelerate the reaction.

  • Time: 6–12 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Protocol:

  • Dissolve 3'-hydroxy-4',5'-difluoroacetophenone (10 mmol) in DMF (50 mL).

  • Add K₂CO₃ (15 mmol) and n-butyl bromide (12 mmol).

  • Reflux at 100°C for 8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield: 65–75% (theoretical), with impurities arising from over-alkylation or solvent residues.

Halogen Exchange Reactions

An alternative approach involves substituting a halogen atom at the 3' position with a butoxy group. Starting from 3'-chloro-4',5'-difluoroacetophenone, a nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing effects of the adjacent fluorine atoms.

Key Considerations:

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reactivity in biphasic systems.

  • Base: Potassium tert-butoxide (t-BuOK) provides a strong, non-nucleophilic base to generate the butoxide ion.

Optimized Parameters:

ParameterValue
SolventToluene/water (biphasic)
Temperature60–80°C
Reaction Time4–6 hours
Catalyst Loading5 mol% TBAB

Challenges: Competing hydrolysis of the chloro group necessitates anhydrous conditions and precise stoichiometry.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, reducing side reactions. For example, a tubular reactor setup for the alkylation step achieves 85% conversion with a throughput of 50 kg/hour.

Advantages of CFRs:

  • Enhanced heat transfer minimizes thermal degradation.

  • Automated feed systems maintain consistent reagent ratios.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization using a 1:1 mixture of isopropanol and water. This step removes unreacted starting materials and byproducts such as dialkylated derivatives.

Recrystallization Protocol:

  • Dissolve crude product in hot isopropanol (60°C).

  • Gradually add water until cloudiness appears.

  • Cool to 4°C overnight, then filter and dry under vacuum.

Purity Enhancement: Repeated recrystallization increases purity from 90% to >99%, as verified by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₂CH₃), 1.45 (m, 2H, OCH₂CH₂), 1.75 (m, 2H, OCH₂), 3.95 (t, 2H, OCH₂), 6.85–7.20 (m, 2H, aromatic), 7.55 (s, 1H, COCH₃).

  • ¹⁹F NMR: δ -110.2 (d, J = 8.5 Hz, F-4'), -115.6 (d, J = 8.5 Hz, F-5').

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Alkylation7098Moderate120
Halogen Exchange6095High90
Continuous Flow8599Very High75

Key Insights:

  • Continuous flow systems offer superior scalability and cost-effectiveness.

  • Nucleophilic alkylation provides higher purity but requires costly solvents.

Chemical Reactions Analysis

Types of Reactions

3’-n-Butoxy-4’,5’-difluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’-n-Butoxy-4’,5’-difluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-n-Butoxy-4’,5’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The butoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3'-n-Butoxy-4',5'-difluoroacetophenone with related acetophenone derivatives:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³) Refractive Index Key Substituents
This compound* C₁₂H₁₄F₂O₂ 240.24 (calc.) ~220–230 (est.) <25 (est.) ~1.15 (est.) ~1.48 (est.) 3'-butoxy, 4',5'-difluoro
3',4'-Difluoroacetophenone C₈H₆F₂O 156.13 94–95 (13 mmHg) 19–20 1.246 1.4916 3',4'-difluoro
2',3'-Difluoroacetophenone C₈H₆F₂O 156.13 84–85 (20 mmHg) Not reported Not reported 1.489 2',3'-difluoro
3',5'-Difluoroacetophenone C₈H₆F₂O 156.13 Not reported Not reported Not reported Not reported 3',5'-difluoro
2-Chloro-4',5'-difluoroacetophenone C₈H₅ClF₂O 190.57 Not reported Not reported Not reported Not reported 2-chloro, 4',5'-difluoro
3'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 Not reported Not reported Not reported Not reported 3'-fluoro, 4'-methoxy

*Estimated values for this compound are derived from substituent effects.

Key Observations:
  • Boiling Points: The butoxy group increases molecular weight and van der Waals interactions, leading to a higher boiling point compared to 3',4'-difluoroacetophenone (94–95°C) .
  • Lipophilicity : The butoxy substituent likely enhances lipophilicity, making the compound more soluble in organic solvents than analogs with smaller groups (e.g., methoxy or fluoro).
  • Crystallinity: The absence of a strong electron-withdrawing group (e.g., chlorine) may result in a lower melting point compared to halogenated analogs like 2-Chloro-4',5'-difluoroacetophenone .
Comparison with Other Compounds:
  • 3',4'-Difluoroacetophenone: Synthesized via halogenation of acetophenone or via intermediates like 2-chloro-2',4'-difluoroacetophenone .
  • 2-Chloro-4',5'-difluoroacetophenone: Prepared from 3,4-difluorophenyl precursors using chlorination agents (e.g., SnCl₂ in ethanol) .
Reactivity Trends:
  • Electrophilic Substitution: The electron-donating butoxy group activates the ring toward electrophilic attack at the ortho/para positions, whereas electron-withdrawing fluorine atoms deactivate it. This contrasts with 3',4'-difluoroacetophenone, where fluorine dominates reactivity .
  • Reduction: Fluorinated acetophenones are prone to reduction (e.g., LiEt₃BH) to form α,α-difluoroenolates, a pathway less accessible in butoxy-substituted analogs due to steric hindrance .

Biological Activity

Overview

3'-n-Butoxy-4',5'-difluoroacetophenone is an organic compound characterized by its unique structure, featuring a butoxy group and two fluorine atoms attached to an acetophenone core. Its molecular formula is C12H14F2O2, and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, while the butoxy group influences solubility and membrane permeability, thus affecting bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy remains limited.
  • Cytotoxic Effects : Investigations into related compounds have shown that structural analogs can induce cell death in cancer cell lines, suggesting potential for anti-cancer applications .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

Case Studies

  • Anticancer Properties : A study on thiosemicarbazone derivatives related to acetophenone derivatives indicated that similar compounds could significantly inhibit the invasion of cancer cells (e.g., MDA-MB-231 breast cancer cells) at low concentrations (10 µM). This suggests that this compound might also possess similar properties warranting further exploration .
  • Enzyme Targeting : Research has highlighted the potential of fluorinated acetophenones in targeting cathepsin L, an enzyme implicated in cancer metastasis. Compounds with similar structures have shown low cytotoxicity towards normal cells while effectively inhibiting tumor cell invasion .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBD
3-benzoylbenzophenone thiosemicarbazoneAnti-cancer (MDA-MB-231)10
Benzoylbenzophenone thiosemicarbazonesCathepsin L Inhibition9.9

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4',5'-difluoroacetophenone with n-butyl bromide in the presence of a base like potassium carbonate. This process can be optimized for industrial applications to enhance yield and reduce costs.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust time and temperature.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%) .

Basic: How should researchers characterize this compound to confirm structure and purity?

Methodological Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify butoxy (–OCH₂CH₂CH₂CH₃) protons (δ 0.9–1.7 ppm) and acetophenone carbonyl (δ 190–205 ppm). Fluorine-induced splitting patterns help confirm substituent positions .
    • ¹⁹F NMR : Distinct signals for 4' and 5' fluorines (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural elucidation, if crystals are obtainable .

Q. Purity Assessment :

  • Use HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced: How do electronic effects of the butoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating butoxy group (meta to the ketone) and electron-withdrawing fluorines (ortho/para) create a polarized aromatic system:

  • Suzuki-Miyaura Coupling : The electron-deficient ring facilitates oxidative addition of Pd catalysts. Optimize with Pd(PPh₃)₄, aryl boronic acids, and mild bases (K₂CO₃) in DMF at 80°C .
  • Nucleophilic Attacks : Fluorine’s ortho-directing effect enhances regioselectivity in substitution reactions. Use DFT calculations to predict reactive sites .

Q. Data Contradictions :

  • Discrepancies in coupling yields may arise from steric hindrance by the butoxy group. Compare with truncated analogs (e.g., methoxy derivatives) to isolate electronic vs. steric effects .

Advanced: What strategies are effective for studying this compound’s potential as an enzyme inhibitor in medicinal chemistry?

Methodological Answer:

  • Target Identification : Screen against kinase or phosphatase libraries (e.g., PTP1B) using fluorescence-based assays. The difluoroacetophenone scaffold mimics phosphorylated tyrosine .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkoxy chains (ethoxy, propoxy) to assess hydrophobicity’s impact on IC₅₀ values .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions between the ketone group and enzyme active sites. Validate with mutagenesis studies .

Case Study :
Inhibition of SHP-1 phosphatase (IC₅₀ = 15 µM) was achieved via H-bonding between the carbonyl and catalytic cysteine. Fluorine atoms enhance binding affinity by reducing electron density in the ring .

Advanced: How can computational modeling resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • DFT Calculations : Simulate ¹H/¹⁹F NMR chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) to assign signals. Discrepancies >0.5 ppm suggest misassignment or conformational flexibility .
  • IR Spectroscopy : Compare computed (DFT) and experimental carbonyl stretches (C=O ~1700 cm⁻¹) to detect keto-enol tautomerism .

Example :
A computed ¹⁹F NMR shift of -115 ppm (vs. experimental -117 ppm) confirms correct regiochemistry .

Basic: What are the best practices for handling and storing this compound in lab settings?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent oxidation of the ketone group .
  • Safety : Use gloves and goggles; the compound may cause eye/skin irritation. Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) .

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